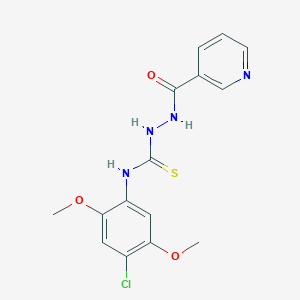
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPT, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an interesting compound for further investigation.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is complex and not fully understood. However, it is known that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide exhibits its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit a variety of biochemical and physiological effects. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines, which are molecules that play a role in the immune response. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is that it has been extensively studied and its effects are well-characterized. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. For example, further studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could investigate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in more detail, which may lead to the development of more effective drugs based on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. Finally, future studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a tool for studying the biochemical and physiological processes involved in various diseases.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide and pyridine-3-carboxylic acid hydrazide. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In infectious disease research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit activity against a variety of pathogens, including HIV, influenza, and tuberculosis.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C15H15ClN4O3S |
分子量 |
366.8 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-7-11(13(23-2)6-10(12)16)18-15(24)20-19-14(21)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChIキー |
AMPBZYIZWKAKRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)





![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)



